molecular formula C11H9FN2O B13271226 3-Fluoro-2-(2-methyl-1H-imidazol-1-yl)benzaldehyde

3-Fluoro-2-(2-methyl-1H-imidazol-1-yl)benzaldehyde

Cat. No.: B13271226
M. Wt: 204.20 g/mol
InChI Key: UOESFLSCQJSIRG-UHFFFAOYSA-N
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Description

3-Fluoro-2-(2-methyl-1H-imidazol-1-yl)benzaldehyde is a chemical compound that features a benzaldehyde core substituted with a fluoro group and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(2-methyl-1H-imidazol-1-yl)benzaldehyde typically involves the formation of the imidazole ring followed by its attachment to the benzaldehyde core. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups, such as arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(2-methyl-1H-imidazol-1-yl)benzaldehyde can undergo several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the fluoro group.

Major Products

    Oxidation: 3-Fluoro-2-(2-methyl-1H-imidazol-1-yl)benzoic acid.

    Reduction: 3-Fluoro-2-(2-methyl-1H-imidazol-1-yl)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Properties

Molecular Formula

C11H9FN2O

Molecular Weight

204.20 g/mol

IUPAC Name

3-fluoro-2-(2-methylimidazol-1-yl)benzaldehyde

InChI

InChI=1S/C11H9FN2O/c1-8-13-5-6-14(8)11-9(7-15)3-2-4-10(11)12/h2-7H,1H3

InChI Key

UOESFLSCQJSIRG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C2=C(C=CC=C2F)C=O

Origin of Product

United States

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